2-(4-(dimethylamino)benzamido)-N-methylthiophene-3-carboxamide
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Overview
Description
2-(4-(dimethylamino)benzamido)-N-methylthiophene-3-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to a benzamido moiety, which is further connected to a thiophene ring substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(dimethylamino)benzamido)-N-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(dimethylamino)benzoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride. This acid chloride is then reacted with N-methylthiophene-3-carboxamide in the presence of a base like triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps may involve advanced techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(dimethylamino)benzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-(4-(dimethylamino)benzamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(4-(dimethylamino)benzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)benzoic acid
- N-methylthiophene-3-carboxamide
- 4-(dimethylamino)benzylidene
Uniqueness
2-(4-(dimethylamino)benzamido)-N-methylthiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and thiophene moieties allows for versatile interactions with various targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-[[4-(dimethylamino)benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-16-14(20)12-8-9-21-15(12)17-13(19)10-4-6-11(7-5-10)18(2)3/h4-9H,1-3H3,(H,16,20)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXFQFOPJDAETN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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